

Technical Guide to DFV890: A Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nlrp3-IN-18*

Cat. No.: *B10857390*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of DFV890, a novel, orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome with a potent IC₅₀ value well below 1.0 μ M. This document details the mechanism of action of DFV890, presents key quantitative data, outlines detailed experimental protocols for assessing NLRP3 inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

[1] Activation of the NLRP3 inflammasome is a two-step process:

- **Priming (Signal 1):** This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β) via the NF- κ B signaling pathway.[1]

- Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1]

DFV890: A Potent NLRP3 Inhibitor

DFV890 (also known as NVP-DFV890) is a potent and selective, orally administered small-molecule inhibitor of the NLRP3 inflammasome.[2] It features a unique sulfonimidamide motif, which was designed to improve upon the properties of earlier sulfonylurea-based inhibitors like CRID3.[3]

Mechanism of Action

DFV890 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[4] By inhibiting NLRP3, DFV890 blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1 β and IL-18.[4] This targeted inhibition of the NLRP3 pathway makes DFV890 a promising therapeutic candidate for a variety of inflammatory conditions.

Quantitative Data

The potency of DFV890 has been demonstrated in various in vitro and ex vivo assays. The following tables summarize the key quantitative data for DFV890 and, for comparison, another well-characterized NLRP3 inhibitor, MCC950.

Compound	Assay	Cell Type	Stimulus	IC50	Reference
DFV890	IL-1 β Release	Human Myeloid Cells (PBMCs, Monocytes, Macrophages)	LPS	1.0–2.9 nM (free)	[4]
DFV890	ex vivo IL-1 β Release Inhibition	Human Whole Blood	LPS	61 ng/mL (median)	[4] [5]
MCC950	IL-1 β Release	THP-1 cells	Nigericin	8 nM	[6]
Compound 7 (Alkenyl Sulfonylurea)	IL-1 β Release	THP-1 cells	Nigericin	35 nM	[6]
Compound 7 (Alkenyl Sulfonylurea)	IL-18 Release	THP-1 cells	Nigericin	33 nM	[6]

Compound	Pharmacodynamic Parameter	Value	Reference
DFV890	ex vivo IL-1 β Release Inhibition (IC90)	1340 ng/mL (median)	[4] [5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NLRP3 inhibitors.

Determination of IC50 via IL-1 β Release Assay in THP-1 Cells

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on NLRP3-mediated IL-1 β release in the human monocytic cell line THP-1.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- Test compound (e.g., DFV890) dissolved in DMSO
- Human IL-1 β ELISA kit
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI-1640 medium.
 - Seed cells into a 96-well plate at a density of 1×10^6 cells/mL.
 - Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
 - After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

- Priming (Signal 1):
 - Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in a CO2 incubator.
- Inhibitor Treatment:
 - Prepare serial dilutions of the test compound in serum-free RPMI-1640.
 - After the priming step, remove the LPS-containing medium and add the different concentrations of the test compound to the wells.
 - Incubate for 1 hour.
- Activation (Signal 2):
 - Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.
- Sample Collection and Analysis:
 - After the activation step, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the cell culture supernatants.
 - Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
 - Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

ASC Oligomerization Assay

This assay is used to assess the ability of an inhibitor to prevent the formation of the ASC speck, a key step in inflammasome assembly.

Materials:

- Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
- LPS
- Nigericin or ATP
- Test compound
- Lysis buffer (e.g., containing Triton X-100)
- Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
- SDS-PAGE gels and Western blotting reagents
- Anti-ASC antibody

Procedure:

- Cell Treatment:
 - Prime and treat the cells with the test compound and NLRP3 activator as described in the IL-1 β release assay protocol.
- Cell Lysis and Cross-linking:
 - Lyse the cells in a suitable lysis buffer.
 - Pellet the insoluble fraction, which contains the ASC specks, by centrifugation.
 - Resuspend the pellet and treat with a cross-linking agent like DSS to stabilize the ASC oligomers.
- Western Blot Analysis:
 - Separate the cross-linked proteins by SDS-PAGE on a gradient gel.
 - Transfer the proteins to a PVDF membrane.

- Probe the membrane with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.
- Analysis:
 - A reduction in the high-molecular-weight ASC oligomer bands in the presence of the inhibitor indicates its efficacy in preventing inflammasome assembly.

Caspase-1 Activation Assay

This assay measures the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.

Materials:

- Cell culture supernatants or cell lysates from treated cells
- Caspase-1 activity assay kit (fluorometric or colorimetric)
- Fluorometer or spectrophotometer

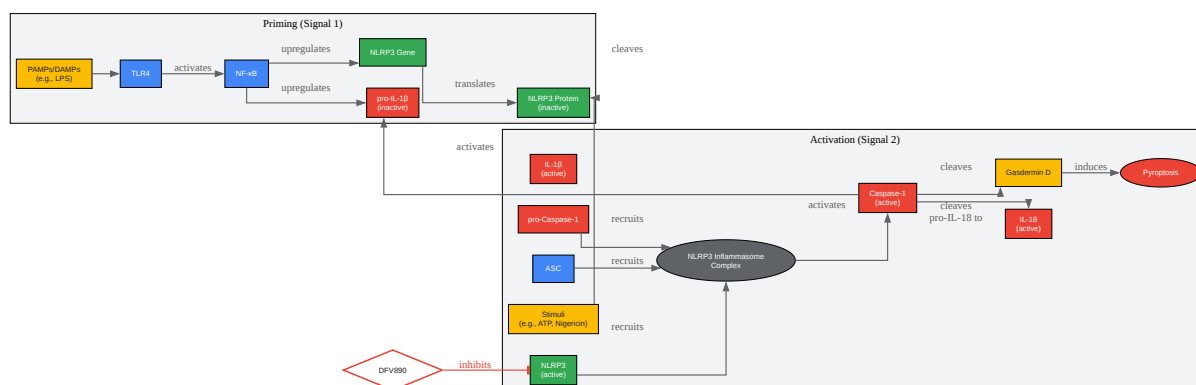
Procedure:

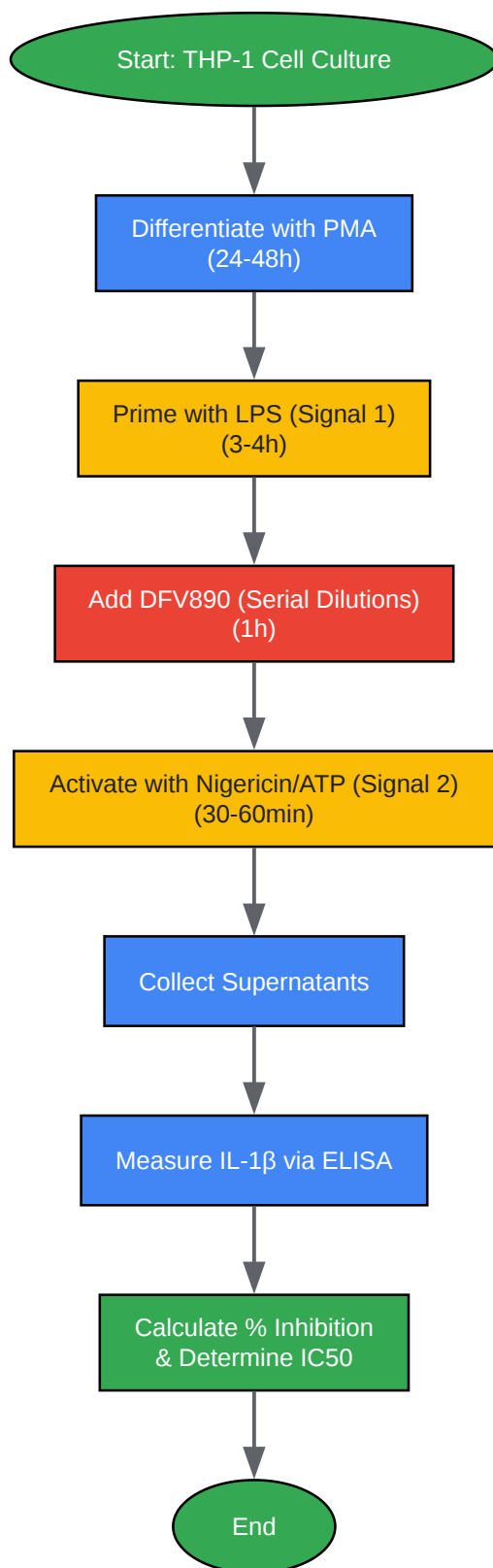
- Sample Preparation:
 - Collect cell culture supernatants or prepare cell lysates from cells treated with the test compound and NLRP3 activators.
- Assay:
 - Perform the caspase-1 activity assay according to the manufacturer's instructions. These kits typically use a specific caspase-1 substrate that releases a fluorescent or chromogenic molecule upon cleavage.
- Measurement and Analysis:
 - Measure the fluorescence or absorbance of the samples.

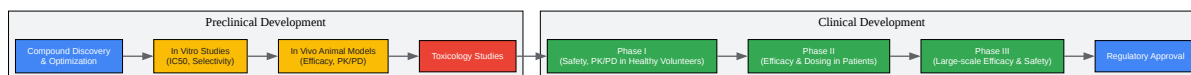
- A decrease in the signal in samples treated with the inhibitor compared to the vehicle control indicates inhibition of caspase-1 activation.

Visualizations

NLRP3 Inflammasome Signaling Pathway







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to DFV890: A Potent and Selective NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857390#a-potent-nlrp3-inhibitor-with-an-ic50-value-of-1-0-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com